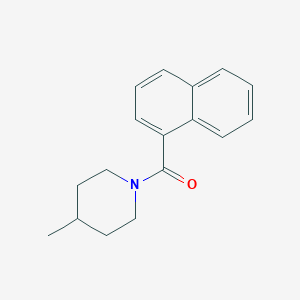
4-Methyl-1-(1-naphthoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(1-naphthoyl)piperidine, also known as MN-25, is a synthetic compound that belongs to the class of synthetic cannabinoids. It is a psychoactive substance that has been found to have similar effects to other synthetic cannabinoids like JWH-018 and AM-2201.
作用机制
The mechanism of action of 4-Methyl-1-(1-naphthoyl)piperidine is similar to other synthetic cannabinoids. It acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes in the body. When 4-Methyl-1-(1-naphthoyl)piperidine binds to these receptors, it produces a range of effects including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
4-Methyl-1-(1-naphthoyl)piperidine has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. 4-Methyl-1-(1-naphthoyl)piperidine has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
实验室实验的优点和局限性
4-Methyl-1-(1-naphthoyl)piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied and its effects are well understood. However, there are also limitations to its use. 4-Methyl-1-(1-naphthoyl)piperidine has been found to have a high affinity for CB1 receptors, which could make it difficult to study the effects of other cannabinoids that also bind to these receptors. 4-Methyl-1-(1-naphthoyl)piperidine has also been found to have a short half-life, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 4-Methyl-1-(1-naphthoyl)piperidine. One area of interest is its potential use as a therapeutic agent. 4-Methyl-1-(1-naphthoyl)piperidine has been found to have analgesic properties, which could make it useful in the treatment of pain. Another area of interest is its effects on the endocannabinoid system. Further research could help to better understand the mechanism of action of 4-Methyl-1-(1-naphthoyl)piperidine and other synthetic cannabinoids. Finally, there is a need for more research on the long-term effects of 4-Methyl-1-(1-naphthoyl)piperidine on the human body. As with other synthetic cannabinoids, there is a risk of addiction and other adverse effects with prolonged use of 4-Methyl-1-(1-naphthoyl)piperidine.
合成方法
The synthesis of 4-Methyl-1-(1-naphthoyl)piperidine involves the reaction of 1-naphthoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-Methyl-1-(1-naphthoyl)piperidine. The synthesis of 4-Methyl-1-(1-naphthoyl)piperidine is relatively simple and can be carried out in a standard laboratory setting.
科学研究应用
4-Methyl-1-(1-naphthoyl)piperidine has been used extensively in scientific research to study its effects on the human body. It has been found to have similar effects to other synthetic cannabinoids and can be used as a tool to understand the mechanism of action of these substances. 4-Methyl-1-(1-naphthoyl)piperidine has been used in studies to investigate its effects on the endocannabinoid system, which is involved in regulating various physiological processes in the body.
属性
产品名称 |
4-Methyl-1-(1-naphthoyl)piperidine |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
(4-methylpiperidin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H19NO/c1-13-9-11-18(12-10-13)17(19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 |
InChI 键 |
MPZLTIXCYFXWCM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)









